molecular formula C7H6BrI B1463585 2-Bromo-1-iodo-3-methylbenzene CAS No. 888214-21-9

2-Bromo-1-iodo-3-methylbenzene

Cat. No. B1463585
M. Wt: 296.93 g/mol
InChI Key: KEGQEFDADWTVBG-UHFFFAOYSA-N
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Description

  • Physical Form : It exists as a liquid or semi-solid .

Synthesis Analysis

The synthesis of 2-Bromo-1-iodo-3-methylbenzene involves halogenation reactions. One common method is the Sandmeyer reaction , where an aryl diazonium salt reacts with a copper(I) halide (such as CuI) to replace the diazonium group with the desired halogen (in this case, bromine and iodine) .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-iodo-3-methylbenzene consists of a benzene ring substituted with bromine and iodine atoms. The arrangement of these atoms determines its reactivity and properties . You can visualize the structure here .


Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution : The benzene ring can undergo halogenation, nitration, or Friedel-Crafts reactions .

Physical And Chemical Properties Analysis

  • Color : Colorless to pale yellow .

Scientific Research Applications

  • Organic Synthesis : This compound can be used as a building block in various organic synthesis reactions . The presence of both bromine and iodine atoms makes it a versatile reagent that can participate in a variety of reactions.

2-Bromo-1-iodo-3-methylbenzene is a type of halogenated aromatic organic compound . It’s often used as a building block in various organic synthesis reactions . Here are some additional potential applications:

  • Multistep Synthesis : This compound can be used in multistep synthesis processes, where multiple reactions are required to achieve the desired end product . For example, it could be used in a sequence of nitration, conversion from the nitro group to an amine, and bromination .

  • Electrophilic Aromatic Substitution : 2-Bromo-1-iodo-3-methylbenzene could be used in electrophilic aromatic substitution reactions . These are a type of reaction where an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses if present and easy to do), P351 (Continue rinsing) .

Future Directions

  • Environmental Impact : Study its fate in the environment and potential hazards .

properties

IUPAC Name

2-bromo-1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGQEFDADWTVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679253
Record name 2-Bromo-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodo-3-methylbenzene

CAS RN

888214-21-9
Record name 2-Bromo-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Storch, J Čermák, J Karban - Tetrahedron Letters, 2007 - Elsevier
… 2-Bromo-1-iodo-3-methylbenzene 5b was prepared starting from m-toluidine, according to Scheme 1. Selective bromination in the presence of SiO 2 8 gave 2-bromo-m-toluidine in high …
Number of citations: 24 www.sciencedirect.com
MH Lee, H Mubarok - 2020 - oak.ulsan.ac.kr
… The phenylene-linker group, 2bromo-1-iodo-3-methylbenzene, was prepared from 2-bromo-3-methylaniline via Sandmeyer reaction.The main starting precursor, DPACoBr was …
Number of citations: 0 oak.ulsan.ac.kr
H Mubarok, W Lee, T Lee, J Jung, S Yoo… - Frontiers in …, 2020 - frontiersin.org
… Buchwald–Hartwig amination reactions between 9,9-diphenyl-10H-acridine and 2-bromo-1-iodo-3-methylbenzene produced an ortho-DPAC-substituted bromobenzene intermediate, …
Number of citations: 10 www.frontiersin.org
J Kim, T Lee, JY Ryu, YH Lee, J Lee, J Jung… - …, 2020 - ACS Publications
… The starting compound, DMACoBr, was readily obtained from Buchwald–Hartwig amination reactions between 9,9-dimethyl-10H-acridine and 2-bromo-1-iodo-3-methylbenzene. The …
Number of citations: 9 pubs.acs.org
M Zhang, J Liu, Y Wang, P Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
… 2-Bromo-1-iodo-3-methylbenzene (6) was prepared via a Sandmeyer reaction of 2-bromo-3-methylaniline (5). A Suzuki coupling reaction of 6 with phenylboronic acid provided 2-bromo…
Number of citations: 2 www.sciencedirect.com
MH Lee - 2021 - oak.ulsan.ac.kr
The thesis entitled " Novel Functionalized Nido-¬Carborane Derivatives. Synthesis, Photophysical Properties, and its Potential Application in Thermally Activated Delayed Fluorescence …
Number of citations: 0 oak.ulsan.ac.kr
Y OuYang, J Gao, L Zhao, J Lu, H Zhong… - Journal of Medicinal …, 2021 - ACS Publications
Two series of novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds (A1–31 and B1–17) were designed as programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) inhibitors. All …
Number of citations: 22 pubs.acs.org
G Feng - 2015 - search.proquest.com
… 1H NMR spectrum of 2-bromo-1-iodo-3-methylbenzene. .................................... 146 Figure 3.21. NMR spectra of 2-bromo-3-methylbiphenyl. ........................................................ …
Number of citations: 0 search.proquest.com
김주희 - 2020 - oak.ulsan.ac.kr
… This compound was prepared in a manner analogous to the synthesis of 2a using 2-Bromo-1-iodo-3-methylbenzene (1.21 g, 4.08 mmol), Pd2(dba)3 (150 mg, 0.16 mmol), tri-tert-…
Number of citations: 0 oak.ulsan.ac.kr

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